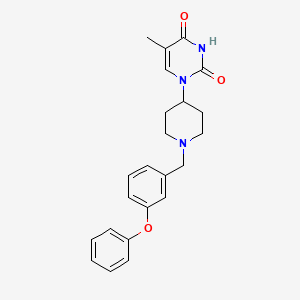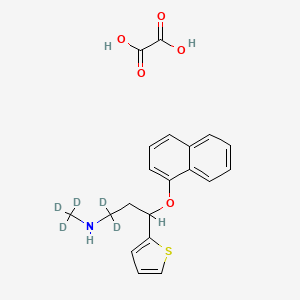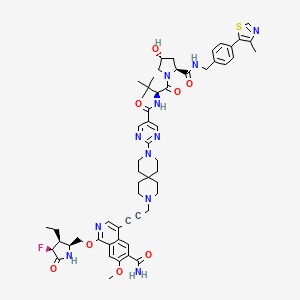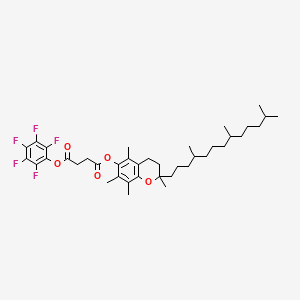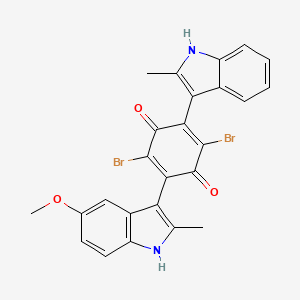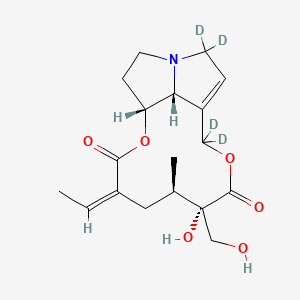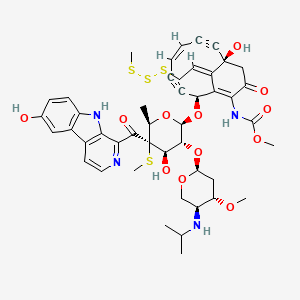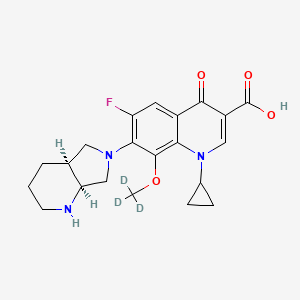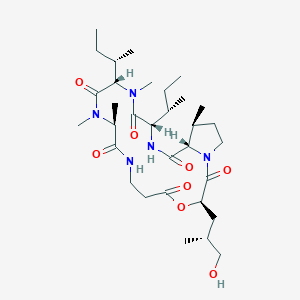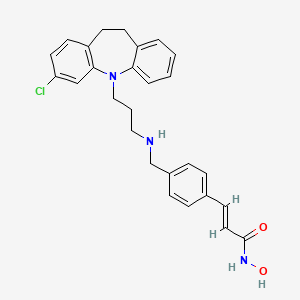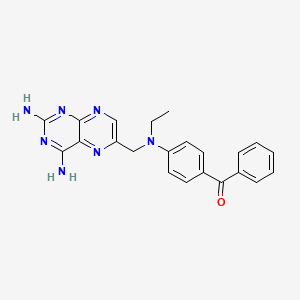
Ret-IN-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ret-IN-10 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. RET is an oncogenic driver receptor that is overexpressed in several cancer types, including non-small cell lung cancer and thyroid carcinomas . This compound has shown potential in the research of cancer diseases, particularly in targeting RET-positive tumors .
準備方法
Synthetic Routes and Reaction Conditions: Ret-IN-10 is synthesized through a series of chemical reactions involving heterocyclic sulfoximine compounds. The synthetic route typically involves the formation of a sulfoximine intermediate, which is then reacted with various reagents to form the final compound . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes scaling up the reactions, using industrial-grade equipment, and ensuring stringent quality control measures to produce this compound suitable for research and potential therapeutic applications .
化学反応の分析
Types of Reactions: Ret-IN-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered chemical properties, which can be further studied for their biological activities .
科学的研究の応用
Ret-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the RET signaling pathway and its role in cancer progression.
Biology: Investigated for its effects on cellular processes and its potential to inhibit cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating RET-positive cancers, including non-small cell lung cancer and thyroid carcinomas.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
作用機序
Ret-IN-10 exerts its effects by inhibiting the activity of the RET receptor tyrosine kinase. The compound binds to the active site of the RET protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, growth, and survival, which are critical for cancer progression. The molecular targets and pathways involved include the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .
類似化合物との比較
Selpercatinib: A selective RET inhibitor approved for the treatment of RET-positive non-small cell lung cancer and thyroid cancer.
Pralsetinib: Another selective RET inhibitor with similar applications in treating RET-positive cancers.
Cabozantinib and Vandetanib: Multiple kinase inhibitors that target RET among other kinases but have higher toxicity and less specificity
Uniqueness of Ret-IN-10: this compound is unique in its potent inhibitory activity against RET with potentially lower toxicity compared to non-selective inhibitors. It has shown promising results in preclinical studies, making it a valuable compound for further research and development in cancer therapy .
特性
分子式 |
C29H28N8OS |
|---|---|
分子量 |
536.7 g/mol |
IUPAC名 |
4-[6-[4-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]piperidin-1-yl]pyridin-3-yl]-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H28N8OS/c1-35-19-24(18-32-35)22-14-27(29-23(15-30)17-33-37(29)20-22)21-8-9-28(31-16-21)36-12-10-25(11-13-36)34-39(2,38)26-6-4-3-5-7-26/h3-9,14,16-20,25H,10-13H2,1-2H3/t39-/m1/s1 |
InChIキー |
CCWHRQDNJUAXAI-LDLOPFEMSA-N |
異性体SMILES |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CCC(CC5)N=[S@@](=O)(C)C6=CC=CC=C6 |
正規SMILES |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CCC(CC5)N=S(=O)(C)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



